(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
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Overview
Description
(3,5-Dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride: is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride typically involves the following steps:
Protection of Alanine: Alanine is first protected using a suitable protecting group to prevent unwanted reactions.
Esterification: The protected alanine is then reacted with (3,5-dinitrophenyl)methanol under esterification conditions to form the desired ester.
Deprotection and Formation of Hydrochloride Salt: The protecting group is removed, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(3,5-Dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the dinitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin chloride and iron powder are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Substituted dinitrophenyl derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving amino acid derivatives.
Medicine: Investigated for potential therapeutic uses, particularly in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The dinitrophenyl group can act as an electrophile, reacting with nucleophiles in biological systems. The amino group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
(3,5-Dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride: is compared with other similar compounds, such as:
Dinitrophenylalanine derivatives: These compounds share the dinitrophenyl group but differ in their amino acid backbone.
Other amino acid esters: Similar compounds with different amino acids and ester groups.
The uniqueness of this compound lies in its specific combination of the dinitrophenyl group and the alanine derivative, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6.ClH/c1-6(11)10(14)19-5-7-2-8(12(15)16)4-9(3-7)13(17)18;/h2-4,6H,5,11H2,1H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRSOYOVCYKXJO-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.67 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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